N-Cbz-5-hydroxy-DL-norvaline is a chemically modified amino acid derivative, notable for its potential applications in medicinal chemistry and biochemistry. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom of the amino group, and a hydroxyl group at the fifth carbon of the norvaline backbone. This structural modification enhances its stability and solubility, making it suitable for various synthetic and biological applications.
N-Cbz-5-hydroxy-DL-norvaline is synthesized from DL-norvaline, which is an amino acid that can be derived from natural sources or synthesized chemically. Norvaline itself has been identified as a non-proteinogenic amino acid found in certain bacteria and has been studied for its incorporation into peptides in recombinant systems.
N-Cbz-5-hydroxy-DL-norvaline falls under the category of modified amino acids. It is classified as a γ-hydroxy-α-amino acid due to the presence of a hydroxyl group on the side chain, distinguishing it from standard α-amino acids.
The synthesis of N-Cbz-5-hydroxy-DL-norvaline typically involves several steps that may include:
The enzymatic route has been reported to be efficient, involving biocatalysts such as lysine-ε-aminotransferase for the conversion of L-ornithine derivatives to 5-hydroxy derivatives, including N-Cbz-5-hydroxy-DL-norvaline . This biocatalytic approach allows for high specificity and yield while minimizing by-products.
The molecular formula of N-Cbz-5-hydroxy-DL-norvaline is C₁₃H₁₅N₃O₄. Its structure features:
The molecular weight is approximately 249.26 g/mol, and it exhibits chirality due to the presence of asymmetric centers in its structure. The compound's stereochemistry plays a crucial role in its biological activity.
N-Cbz-5-hydroxy-DL-norvaline can participate in various chemical reactions typical for amino acids, such as:
The stability of the Cbz protecting group under various reaction conditions allows for selective reactions without compromising the integrity of the amino acid structure .
The mechanism of action for N-Cbz-5-hydroxy-DL-norvaline primarily involves its incorporation into peptides and proteins, influencing their structural and functional properties. The introduction of a hydroxyl group can enhance hydrogen bonding capabilities, potentially improving binding affinities in biochemical interactions.
Research indicates that compounds like N-Cbz-5-hydroxy-DL-norvaline may exhibit enhanced bioactivity due to their modified structure, which can affect enzyme interactions and receptor binding dynamics .
N-Cbz-5-hydroxy-DL-norvaline appears as a white to off-white solid with good solubility in water and organic solvents. Its melting point and boiling point are not extensively documented but are expected to fall within typical ranges for similar compounds.
Relevant data suggests that this compound exhibits favorable pharmacokinetic properties, such as high gastrointestinal absorption .
N-Cbz-5-hydroxy-DL-norvaline has potential applications in:
5-Hydroxy-norvaline (5-hydroxy-2-aminopentanoic acid) is a non-proteinogenic amino acid biosynthesized by Escherichia coli under specific metabolic conditions. This compound was first identified in pyridoxine (vitamin B₆) auxotrophs of E. coli B subjected to pyridoxine starvation. Under these conditions, 5-hydroxy-L-norvaline accumulates in culture fluids at concentrations comparable to common proteinogenic amino acids, marking its significance as a bacterial metabolic product [3]. The biosynthetic pathway originates from the central metabolite L-threonine, which undergoes a pyridoxal phosphate (PLP)-dependent transamination reaction. This reaction yields the corresponding α-keto acid intermediate, 2-ketobutyrate. Subsequent enzymatic reduction via an aldolase or reductase introduces the hydroxyl group at the C5 position, forming 5-hydroxynorvaline [1] [3]. Notably, this pathway represents a metabolic shunt activated during vitamin B₆ deficiency, as PLP is a cofactor essential for standard amino acid metabolism. The accumulation of 5-hydroxynorvaline in auxotrophic strains highlights E. coli's capacity to generate structural analogs of proteinogenic amino acids when primary biosynthetic routes are disrupted [3] [5].
Precursor | Metabolic Perturbation | Key Enzymes | Yield |
---|---|---|---|
L-Threonine | Pyridoxine starvation | PLP-dependent transaminase, reductase | Quantities comparable to proteinogenic amino acids [3] |
2-Ketobutyrate | Pyridoxine auxotrophy | Aldolase/keto acid reductase | Not quantified (qualitatively significant) [1] |
N-Cbz-5-hydroxy-DL-norvaline is synthesized enzymatically from precursor amino acids using specialized biocatalysts. A key approach involves the enzymatic transformation of (α-N-protected)-L-ornithine derivatives. Recombinant Escherichia coli expressing lysine-ε-aminotransferase (LAT) or Pichia pastoris expressing L-ornithine oxidase catalyze the oxidation of N-Cbz-L-ornithine to N-Cbz-5-hydroxy-L-norvaline through a dehydroproline intermediate [4]. This reaction proceeds via the oxidation of the δ-amino group of ornithine, followed by spontaneous cyclization and hydrolysis to yield the linear 5-hydroxy derivative [4] [9].
Alternatively, multi-enzymatic desymmetrization systems enable the resolution of racemic mixtures like DL-norvaline. For example, D-amino acid oxidase (DAAO) from Trigonopsis variabilis selectively oxidizes D-norvaline to the corresponding α-keto acid, leaving L-norvaline enantiomerically pure. Subsequent reductive amination using leucine dehydrogenase (LeuDH) and formate dehydrogenase (FDH) regenerates the cofactor NADH, yielding L-norvaline as a precursor for further modification [7]. The hydroxylation of norvaline to 5-hydroxy-norvaline is then achieved using α-ketoglutarate-dependent dioxygenases or microbial whole-cell biocatalysts [9]. These enzymatic methods offer advantages over chemical synthesis, including higher enantioselectivity, reduced environmental impact, and avoidance of racemization [4] [7].
Enzyme System | Substrate | Product | Key Features |
---|---|---|---|
Lysine-ε-aminotransferase (rec. E. coli) | N-Cbz-L-ornithine | N-Cbz-5-hydroxy-L-norvaline | Oxidative deamination; requires cofactor regeneration [4] |
L-Ornithine oxidase (rec. P. pastoris) | N-Boc-L-ornithine | N-Boc-5-hydroxy-L-norvaline | Oxygen-dependent; yields dehydroproline intermediate [4] |
DAAO/LeuDH/FDH system | DL-Norvaline | L-Norvaline (precursor) | Kinetic resolution; >99% enantiomeric excess [7] |
Pyridoxine auxotrophy creates a metabolic bottleneck that redirects amino acid biosynthesis toward non-canonical pathways. In E. coli B pyridoxine auxotrophs, vitamin B₆ deprivation limits the activity of PLP-dependent enzymes, particularly transaminases responsible for standard amino acid interconversion [3] [5]. This disruption causes the accumulation of metabolic intermediates like 2-ketobutyrate, which is typically converted to L-isoleucine via PLP-dependent transamination. Under B₆ deficiency, 2-ketobutyrate undergoes non-enzymatic or secondary enzymatic reactions, including reduction and hydroxylation, leading to 5-hydroxynorvaline formation [3].
The physiological role of this shunt pathway remains unclear, though it may represent an evolutionary adaptation to vitamin scarcity. Notably, 5-hydroxynorvaline accumulation correlates with growth inhibition in auxotrophic strains, suggesting cellular toxicity or disruption of protein synthesis. This is corroborated by studies showing that β-hydroxynorvaline (a stereoisomer) is erroneously incorporated into proteins by threonyl-tRNA synthetase in E. coli, causing proteotoxic stress [6]. Thus, pyridoxine auxotrophy serves as a tool to probe amino acid metabolism plasticity and generate rare hydroxy amino acids like 5-hydroxynorvaline, which can be derivatized to N-Cbz-protected compounds for pharmaceutical applications [1] [3] [5].
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0